molecular formula C7H13NO2 B579718 2-Amino-4-methylhex-4-enoic acid CAS No. 17781-05-4

2-Amino-4-methylhex-4-enoic acid

カタログ番号: B579718
CAS番号: 17781-05-4
分子量: 143.186
InChIキー: ZJAGBNLNDKYYNL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-Amino-4-methylhex-4-enoic acid is a non-proteinogenic amino acid with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is of significant interest in plant biochemistry and natural product research. Studies have shown it is biosynthesized from the precursor isoleucine in the plant Aesculus californica (California buckeye), highlighting its role as a specialized plant metabolite . The compound exists in stereoisomeric forms; the (E,2S)-2-amino-4-methylhex-4-enoic acid configuration has been characterized, featuring a defined double bond geometry and chiral center that are critical for its biological interactions . From a research perspective, this amino acid serves as a valuable building block in organic synthesis and medicinal chemistry for creating novel peptide analogs. Its structure, containing both an amino group and a carboxylic acid functional group, allows for further chemical modifications. Predictive ADMET data suggests the compound has good human intestinal absorption and can cross the blood-brain barrier, making it a compound of interest for pharmacological studies . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

17781-05-4

分子式

C7H13NO2

分子量

143.186

IUPAC名

2-amino-4-methylhex-4-enoic acid

InChI

InChI=1S/C7H13NO2/c1-3-5(2)4-6(8)7(9)10/h3,6H,4,8H2,1-2H3,(H,9,10)

InChIキー

ZJAGBNLNDKYYNL-UHFFFAOYSA-N

SMILES

CC=C(C)CC(C(=O)O)N

同義語

2-Amino-4-methyl-4-hexenoic acid

製品の起源

United States

Biosynthesis and Natural Occurrence of 2 Amino 4 Methylhex 4 Enoic Acid Analogs

Isolation and Identification from Biological Sources

The discovery and characterization of 2-amino-4-methylhex-4-enoic acid and its related compounds have been achieved through the careful extraction and analysis of various biological materials. These efforts have pinpointed specific plant and fungal species as natural producers of these unusual amino acids.

Plant Origin (e.g., Aesculus californica)

Pioneering work in the field of non-proteinogenic amino acids led to the identification of novel unsaturated amino acids from the seeds of Aesculus californica, commonly known as the California buckeye. Research by Fowden and Smith in 1968 specifically characterized new amino acids from this plant species researchgate.net. Their work involved systematic extraction and chromatographic separation techniques to isolate these compounds, followed by spectroscopic analysis to determine their chemical structures. This research was instrumental in establishing plants as a source of diverse amino acid analogs.

Fungal Origin (e.g., Boletus fraternus)

A significant analog, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, has been isolated from the fruiting bodies of the mushroom Boletus fraternus. This compound was identified as a major allelochemical, a substance produced by an organism that affects the growth of others tandfonline.com. The isolation process involved bioassay-guided fractionation of the mushroom's ethanolic extract. The residue was subjected to column chromatography on Amberlite IR-120B (H+ form), and the active compound was identified using nuclear magnetic resonance (NMR) spectroscopy tandfonline.com. The presence of this amino acid was also investigated in other species of the Boletaceae family through thin-layer chromatography (TLC) tandfonline.com.

Elucidation of Biosynthetic Pathways

Understanding the biosynthetic pathways of these non-proteinogenic amino acids provides insight into the metabolic flexibility of the producing organisms. Research suggests that these compounds are derived from common amino acid precursors through modifications involving chain elongation and desaturation.

Precursor Role of Standard Amino Acids (e.g., isoleucine)

The biosynthesis of branched-chain amino acids, including isoleucine, is well-characterized in fungi nih.govresearchgate.net. The catabolism of isoleucine proceeds through transamination to its corresponding α-keto acid, α-keto-β-methylvaleric acid nih.gov. This α-keto acid serves as a crucial intermediate that can be further metabolized. It is hypothesized that this α-keto acid is the starting point for the biosynthesis of this compound and its analogs, initiating a pathway of chain elongation.

Involvement of Alpha-Ketoacid Elongation (αKAE) Pathways

The conversion of the isoleucine-derived α-keto acid to a six-carbon backbone likely proceeds through an alpha-ketoacid elongation (αKAE) pathway. This type of pathway is known to be involved in the biosynthesis of other amino acids, such as leucine (B10760876) from valine-derived α-ketoisovalerate wikipedia.org. The αKAE pathway involves a cyclical series of reactions, including condensation with acetyl-CoA, isomerization, and oxidative decarboxylation, which collectively add a carbon atom to the α-ketoacid chain. In the context of this compound biosynthesis, this would extend the five-carbon α-keto-β-methylvaleric acid to a seven-carbon α-ketoacid precursor.

Enzymatic Systems and Mechanisms in Biosynthesis

The specific enzymatic machinery responsible for the biosynthesis of this compound is not fully elucidated. However, based on the proposed pathway, several key enzyme classes are expected to be involved. The initial steps in the biosynthesis of branched-chain amino acids in fungi are catalyzed by enzymes such as acetohydroxyacid synthase and ketol-acid reductoisomerase wikipedia.orgresearchgate.net.

Following the elongation of the α-ketoacid backbone, a crucial step is the introduction of a double bond. This is likely carried out by a desaturase enzyme. Desaturases are a class of enzymes that catalyze the removal of two hydrogen atoms from a molecule to form a double bond nih.govwikipedia.org. These enzymes are known to be involved in fatty acid biosynthesis, where they introduce unsaturation into acyl chains nih.gov. It is plausible that a similar enzymatic mechanism is employed to create the hex-4-enoic acid structure. The final step in the pathway would be a transamination reaction, where an amino group is transferred to the newly formed α-ketoacid, yielding the final amino acid product. This reaction is typically catalyzed by an aminotransferase nih.gov.

Table 1: Naturally Occurring Analogs of this compound

Compound Name Natural Source Reference
(2S,4R)-2-amino-4-methyl-hex-5-enoic acid Boletus fraternus tandfonline.com
Novel unsaturated amino acids Aesculus californica researchgate.net

Table 2: Proposed Enzymatic Steps in the Biosynthesis of this compound

Biosynthetic Step Precursor/Substrate Product Probable Enzyme Class
Transamination Isoleucine α-keto-β-methylvaleric acid Aminotransferase
Chain Elongation α-keto-β-methylvaleric acid 7-carbon α-ketoacid α-ketoacid elongation enzymes
Desaturation 7-carbon α-ketoacid α-keto-4-methylhex-4-enoic acid Desaturase
Transamination α-keto-4-methylhex-4-enoic acid This compound Aminotransferase

Role of Aminotransferases in Biosynthetic Reactions

Aminotransferases, also known as transaminases, are a crucial class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto acid, a key step in the biosynthesis of most amino acids. In the context of this compound analogs, an aminotransferase is strongly implicated in the final step of the biosynthetic pathway: the conversion of a keto acid precursor to the final amino acid.

While the complete biosynthetic pathway for this compound is not fully elucidated, it is hypothesized to proceed through a pathway analogous to that of other branched-chain amino acids, likely originating from precursors within primary metabolic pathways. The final and defining step is the stereospecific amination of a keto-acid precursor, 2-oxo-4-methylhex-4-enoic acid. This transamination reaction is catalyzed by a specific aminotransferase, which utilizes a donor amino acid, such as L-glutamate or L-aspartate, to provide the amino group.

The general mechanism of an aminotransferase reaction involves a "ping-pong bi-bi" kinetic mechanism, where the enzyme binds the amino donor, transfers the amino group to its pyridoxal (B1214274) 5'-phosphate (PLP) cofactor to form pyridoxamine (B1203002) 5'-phosphate (PMP), and releases the resulting keto acid. Subsequently, the keto acid substrate binds to the enzyme, accepts the amino group from PMP, and is released as the new amino acid, regenerating the PLP-bound enzyme.

In organisms known to produce analogs of this compound, such as certain species of Streptomyces and the fungus Boletus fraternus, a diverse array of aminotransferases are present. nih.govnih.govtandfonline.com For instance, in Streptomyces fradiae, aspartate aminotransferase has been identified as essential for the biosynthesis of the macrolide antibiotic tylosin, which incorporates amino acid-derived building blocks. nih.govnih.gov This highlights the capability of these organisms to utilize aminotransferases for the synthesis of secondary metabolites. It is highly probable that a specific aminotransferase with a substrate-binding pocket adapted to accommodate the unique structure of 2-oxo-4-methylhex-4-enoic acid is responsible for the formation of this compound.

Table 1: Key Enzymes and Their Roles in Related Biosynthetic Pathways

Enzyme ClassSpecific Enzyme ExampleOrganismRole in Biosynthesis
AminotransferaseAspartate AminotransferaseStreptomyces fradiaeCatalyzes the transfer of an amino group, essential for the production of precursors for secondary metabolites like tylosin. nih.govnih.gov
AminotransferaseBranched-chain amino acid aminotransferaseStreptomyces sp.Involved in the biosynthesis of branched-chain amino acids, which can serve as precursors for non-proteinogenic amino acids.

Stereochemical Control in Natural Synthesis

A hallmark of enzymatic reactions is their high degree of stereospecificity, and the biosynthesis of this compound analogs is no exception. The naturally occurring analog, (2S,4R)-2-amino-4-methyl-hex-5-enoic acid, isolated from Boletus fraternus, exhibits a specific stereochemical configuration at its two chiral centers (C2 and C4). tandfonline.com This precise stereochemical outcome is dictated by the three-dimensional structure of the active site of the enzymes involved in its biosynthesis, particularly the aminotransferase responsible for the final amination step.

The stereochemical control at the C2 position (the α-carbon) is established during the transamination reaction. The aminotransferase's active site binds the planar keto acid precursor, 2-oxo-4-methylhex-4-enoic acid, in a specific orientation. The subsequent transfer of the amino group from the pyridoxamine 5'-phosphate cofactor to one face of the keto acid is sterically guided by the surrounding amino acid residues of the enzyme. This ensures the formation of the L-configuration (S-configuration at the α-carbon), which is common for most naturally occurring amino acids.

The stereochemistry at the C4 position is likely determined earlier in the biosynthetic pathway by an enzyme catalyzing the formation of the carbon-carbon bond or a subsequent modification. The specific isomer of the precursor molecule that is synthesized will then be presented to the aminotransferase. The stereospecificity of the preceding enzymatic steps ensures that only the correct diastereomer of the keto acid is available for the final amination.

The ability of enzymes to exert such precise control over stereochemistry is fundamental to the biological activity of the resulting molecules. The specific (2S,4R) configuration of the natural analog is likely critical for its function, for instance, as an allelochemical that inhibits the growth of other organisms. tandfonline.com Any deviation from this specific stereoisomer could result in a significant loss of biological activity.

Chemical Synthesis Methodologies for 2 Amino 4 Methylhex 4 Enoic Acid and Its Stereoisomers

Strategies for Laboratory Synthesis

The creation of 2-Amino-4-methylhex-4-enoic acid in a laboratory setting can be achieved through several strategic routes. These methods range from traditional chemical reactions to more sophisticated modern approaches.

Alkylation and Hydrolysis Routes

A common pathway for the synthesis of this compound involves the alkylation of a suitable starting material to introduce the amino group, followed by hydrolysis. For instance, 5-methylhex-4-enoic acid can serve as a precursor. The process typically involves the alkylation of this acid, followed by a hydrolysis step to yield the final amino acid product. Another established method starts from acetamidomalonic ester, which can be alkylated and subsequently hydrolyzed to produce various amino acids.

Advanced Synthetic Approaches (e.g., using chiral Schiff bases)

More advanced and stereoselective methods often employ chiral auxiliaries to control the stereochemistry of the final product. The use of chiral Schiff bases, derived from glycine (B1666218) and a chiral ketone or aldehyde, is a prominent example. jst.go.jpresearchgate.net These Schiff bases can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. jst.go.jpresearchgate.net Subsequent hydrolysis of the alkylated Schiff base removes the chiral auxiliary and yields the desired α-amino acid with high enantiomeric purity. jst.go.jp This methodology allows for the synthesis of a wide array of α-amino acids, including those with specific stereochemical configurations. jst.go.jpresearchgate.net

Stereoselective and Enantioselective Synthesis

Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of complex molecules like this compound, which contains multiple chiral centers.

Control of Chirality at the α-Carbon

Achieving control over the stereochemistry at the α-carbon is a key challenge in amino acid synthesis. Asymmetric synthesis using chiral auxiliaries, such as chiral oxazolidinones, has proven to be a powerful strategy. renyi.huethz.ch These auxiliaries are attached to a glycine-derived substrate, and subsequent alkylation occurs with high diastereoselectivity, directed by the chiral auxiliary. renyi.huethz.ch Another effective method involves the use of bislactim ethers, which are chiral glycine enolate equivalents. renyi.husciforum.net Alkylation of the lithiated bislactim ether proceeds with excellent facial selectivity, leading to the desired stereoisomer after hydrolysis. sciforum.net

Diastereoselective Synthesis of Olefinic Stereoisomers (e.g., (2S,4R)- and (2S,4S)-epimers)

The synthesis of specific diastereomers of this compound, such as the (2S,4R)- and (2S,4S)-epimers, requires precise control over the formation of both the α-carbon and the olefinic bond. Stereospecific syntheses have been developed to access both diastereomers of the related (±)-2-amino-4-methyl-5-hexenoic acid. acs.org For the synthesis of the (2S,4R) isomer, strategies may involve the stereoselective addition of an allyl group to a chiral precursor, followed by further functional group manipulations. researchgate.net The synthesis of the (2S,4S) isomer often requires a different synthetic design to achieve the desired stereochemical outcome. These syntheses often rely on well-established stereoselective reactions and may involve multiple steps to build the carbon skeleton and install the necessary functional groups with the correct spatial arrangement. researchgate.netresearchgate.net

Derivatization and Analog Synthesis for Research Applications

N-Protection Strategies (e.g., Boc- and Fmoc-protected derivatives)

Protecting the nitrogen of the amino group is a fundamental step in the synthesis and subsequent use of amino acids, particularly in peptide synthesis. The most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

Boc-Protection: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. This strategy is widely applicable and has been noted for derivatives like Boc-(S)-2-amino-5-methylhex-4-enoic acid. A general scalable method involves treating the amine with Boc₂O in a solvent like dichloromethane. acs.org The resulting N-Boc protected amino acid is stable under various reaction conditions but can be readily removed with acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane. psu.edunih.gov

Fmoc-Protection: The Fmoc group is favored in solid-phase peptide synthesis due to its base-lability. It is introduced using Fmoc-chloride or Fmoc-succinimide. chembk.com The synthesis of Fmoc-protected amino acids can also be achieved by protecting group exchange. For instance, an N-Boc protected amino acid can be deprotected using HCl, and the resulting amino acid hydrochloride salt can then be reacted with an Fmoc reagent to yield the N-Fmoc derivative. psu.edu Fmoc-protected versions of related isomers, such as Fmoc-(R)-2-amino-5-methylhex-4-enoic acid, are commercially available, highlighting the importance of this derivative in research. lookchem.comachemblock.com

General procedures for synthesizing N-protected vinylogous amino esters often start from an N-Boc or N-Fmoc protected amino acid, which is converted to a Weinreb amide. This intermediate is then reduced to the corresponding aldehyde, which undergoes a Wittig-type reaction to form the α,β-unsaturated ester. rsc.orgrsc.org

Protecting GroupReagentCleavage ConditionKey Feature
Boc Di-tert-butyl dicarbonate (Boc₂O)Acidic (e.g., TFA, HCl)Stable to bases, catalytic hydrogenation
Fmoc Fmoc-chloride (Fmoc-Cl)Basic (e.g., Piperidine)Stable to acids; used in SPPS

Synthesis of Saturated Analogs via Reduction Reactions

Saturated analogs of this compound, such as 2-amino-4-methylhexanoic acid, are synthesized by the reduction of the carbon-carbon double bond. This transformation is most commonly achieved through catalytic hydrogenation.

The unsaturated amino acid, often as an ester derivative to protect the carboxyl group, is treated with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a highly effective catalyst for this purpose. psu.eduacs.org The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate. For example, the hydrogenation of (2S)-2-tert-butoxycarbonylamino-6-methylhept-5-enoic acid methyl ester proceeds smoothly to give the saturated analogue. psu.edu This method is robust and generally provides high yields of the saturated product without affecting the stereochemistry at the α-carbon. psu.edu

Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) can be used, although this reagent will also reduce the carboxylic acid group to an alcohol if it is not protected.

ReactionReagentsProduct
Catalytic HydrogenationH₂, Pd/C2-Amino-4-methylhexanoic acid
Chemical ReductionLiAlH₄2-Amino-4-methylhexan-1-ol (if unprotected)

Preparation of Oxidized or Substituted Derivatives

The structure of this compound offers multiple sites for further chemical modification to produce oxidized or substituted derivatives.

Oxidation: The double bond is susceptible to oxidation. Treatment with oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can lead to cleavage of the double bond or the formation of diols. Selective epoxidation of the double bond in a related unsaturated amino acid ester has been demonstrated, which can then be used to introduce other functional groups. psu.edu

Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives. Furthermore, the allylic positions adjacent to the double bond could potentially be sites for radical substitution reactions, allowing for the introduction of other functional groups into the carbon skeleton. The synthesis of various substituted amino acids can be achieved depending on the electrophile used.

Computational Chemistry and Theoretical Studies of 2 Amino 4 Methylhex 4 Enoic Acid Analogs

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to explore the three-dimensional structures and dynamic motions of 2-Amino-4-methylhex-4-enoic acid analogs. This analysis is crucial for understanding how the molecule's shape and flexibility influence its function.

Molecular Dynamics (MD) simulations are a key computational strategy for modeling the conformational dynamics of unsaturated amino acids in different environments. By simulating the movement of atoms over time, researchers can identify low-energy, stable conformations and understand the flexibility of the molecular backbone.

For analogs like 2-Amino-5-methylhex-4-enoic acid, MD simulations using explicit solvent models (such as TIP3P water) can effectively explore the rotameric states of the hex-4-enoic acid backbone. Simulations run with software packages like GROMACS can reveal the conformational stability of the β,γ-unsaturated bond under physiological pH conditions. The choice of force field is critical for accuracy; studies on model amino acids with unsaturated side chains have compared all-atom force fields (e.g., AMBER99SBILDN) with united-atom force fields (e.g., KBFF), analyzing parameters like dihedral angle distributions, Root Mean Square Deviation (RMSD), and the radius of gyration to validate the models. researchgate.net These simulations show that while both types of force fields can produce similar structural variations, all-atom models result in a larger Solvent Accessible Surface Area (SASA) due to the explicit representation of all hydrogen atoms. researchgate.net

Table 1: Example Parameters for Molecular Dynamics (MD) Simulations of Amino Acid Analogs

ParameterExample Value/MethodPurposeSource
Simulation Software GROMACSTo run the molecular dynamics simulation researchgate.net
Force Field AMBER99SBILDN (all-atom), KBFF (united-atom)Defines the potential energy of the system's particles researchgate.net
Solvent Model TIP3P (explicit water)Simulates the aqueous physiological environment
Analysis Metrics RMSD, Radius of Gyration, Dihedral Angle Distribution, SASATo quantify structural stability, compactness, and conformational changes researchgate.net

Stereochemistry plays a definitive role in the molecular geometry and, consequently, the biological function of amino acid analogs. The spatial arrangement of atoms dictates how a molecule can interact with chiral environments like enzyme active sites or receptors.

Computational studies on peptides containing chiral (E)-α,β-unsaturated γ-amino acids have shown that the stereochemistry at the α-carbon dramatically influences the resulting secondary structure. researchgate.net For instance, peptides built from L-amino acid-derived unsaturated units tend to adopt a right-handed (P)-β-double helix conformation, whereas those from D-amino acids form a left-handed (M)-β-double helix. researchgate.net The conformation of the unsaturated carbon chain itself is also critical; in crystal structures of related compounds, the -C-CH=CH-C- moiety is consistently found in the expected E (trans) disposition. upc.edu

Furthermore, the introduction of substituents, such as methyl groups, can significantly alter conformational preferences. upc.edu Theoretical analyses using Density Functional Theory (DFT) on dipeptide mimics show how methylation can induce specific backbone torsion angles (φ, ψ) and either promote or disrupt the formation of intramolecular hydrogen bonds, leading to more folded or extended structures. upc.edu This conformational control is key to function, as seen in studies where the (R)-configuration of an analog enhances binding affinity to specific receptors due to superior spatial complementarity within the binding pocket.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic properties of molecules. These methods are used to predict reactivity, stability, and various physicochemical characteristics.

Frontier Molecular Orbital (FMO) theory is a central concept in predicting chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the gap between them (E_HOMO - E_LUMO), are powerful indicators of a molecule's kinetic stability and reactivity in reactions involving electron transfer. pnas.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive. ajchem-a.com For amino acids and their derivatives, the HOMO is often associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). ajchem-a.comnih.gov In the context of α,β-unsaturated systems, the presence of mobile π-electrons in the conjugated system makes them susceptible to reactions where a nucleophile donates electrons from its HOMO into the LUMO of the electrophilic alkene. nih.gov

Quantum chemical calculations for various amino acid derivatives have shown that the energy of the HOMO (E_HOMO) is a reliable predictor of electron-donating ability. ajchem-a.com For example, in studies of potential corrosion inhibitors, molecules with higher E_HOMO values were identified as better electron donors. ajchem-a.comajchem-a.com

Table 2: Example Quantum Chemical Parameters for Amino Acid Derivatives (DFT Calculations)

Compound TypeE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)InterpretationSource
Naphthoquinone-Alanine Derivative -6.234-2.6953.539High reactivity, good electron donor ajchem-a.com
Naphthoquinone-Glycine Derivative -6.505-2.8123.693Moderate reactivity ajchem-a.com
Cysteine Thiolate -0.354.765.11Strong nucleophile (high HOMO energy) nih.gov
Lysine (neutral) -5.590.395.98Weaker nucleophile than cysteine nih.gov

Computational methods can reliably predict key physicochemical properties like the acid dissociation constant (pKa) and the partition coefficient (LogP), which measures hydrophilicity. These parameters are fundamental to understanding a molecule's behavior in biological systems, including its solubility, absorption, and ionization state at physiological pH.

For 2-Amino-5-methylhex-4-enoic acid, computational tools like MarvinSketch (ChemAxon) have been used to predict these values. The calculations indicate that the molecule is highly hydrophilic, with a predicted LogP of approximately -1.2. The pKa values are dominated by the two ionizable groups: the α-amino group is predicted to have a pKa of around 9.5, while the carboxylic acid group has a predicted pKa of about 2.8. For a related analog, (4E)-4-aminohex-4-enoic acid, predicted values are also available, with a pKa of ~4.6 for the acidic part and ~7.06 for the basic part, and a LogP of -2.1. drugbank.com

Table 3: Predicted Physicochemical Properties of this compound Analogs

PropertyPredicted ValueCompoundSource
LogP -1.22-Amino-5-methylhex-4-enoic acid
pKa (α-amino group) ~9.52-Amino-5-methylhex-4-enoic acid
pKa (carboxyl group) ~2.82-Amino-5-methylhex-4-enoic acid
LogP -2.1(4E)-4-aminohex-4-enoic acid drugbank.com
pKa (Strongest Acidic) 4.6(4E)-4-aminohex-4-enoic acid drugbank.com
pKa (Strongest Basic) 7.06(4E)-4-aminohex-4-enoic acid drugbank.com

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding the molecular basis of biological activity and for structure-based drug design.

For analogs of this compound, docking simulations can be used to model their interactions within the active sites of enzymes or receptors. For example, docking studies can map the specific hydrogen-bonding interactions between the amino group and key residues in receptors like the NMDA or AMPA receptors. Such models can explain differences in binding affinity between enantiomers, where steric clashes in the binding pocket for one stereoisomer might prevent an optimal fit.

In a relevant study, analogs of mycophenolic acid, which contains a 4-methylhex-4-enoic acid side chain, were docked into the ATP-binding site of the VEGFR-2 kinase. acs.org The modeling revealed key interactions, including hydrogen bonds with the side chains of Glu885 and Asp1046 and the backbone of Cys919, that are critical for inhibitory activity. acs.org These studies provide a rational framework for designing more potent and selective analogs.

Table 4: Examples of Molecular Docking Studies for Analogs and Related Compounds

Ligand/AnalogProtein TargetKey Interactions/FindingsSource
(R)-2-Amino-5-methylhex-4-enoic acid NMDA/AMPA Receptors (hypothesized)Mapping hydrogen bonds and spatial complementarity.
Mycophenolic Acid Analogs VEGFR-2 KinaseHydrogen bonds with Glu885, Asp1046, and Cys919. acs.org
Alanine-based Sulfonamide Bacterial proteins (S. aureus, E. coli)Investigated binding modes against bacterial targets. iaea.org
Unsaturated Fatty Acids (Oleic Acid) CalprotectinIdentified binding manner and evaluated structural changes upon binding. nih.govplos.org

Simulation of Binding to Enzymatic Targets (e.g., steric clash modeling)

Molecular dynamics (MD) simulations and molecular docking are principal computational techniques used to model the binding of ligands, such as amino acid analogs, to the active sites of enzymes like PheRS. These simulations provide a dynamic and three-dimensional view of the protein-ligand complex, allowing for the analysis of binding stability, conformational changes, and key molecular interactions.

Molecular Docking and Binding Site Analysis: Docking studies predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For PheRS, the active site is a well-defined cavity with pockets that specifically recognize the phenylalanine and adenosine (B11128) monophosphate (AMP) moieties of the natural substrate, phenylalanyl-adenylate (Phe-AMP). nih.govrsc.org Computational studies on PheRS from various organisms have identified key amino acid residues that form the binding pocket through hydrophobic interactions, hydrogen bonds, and π-π stacking. nih.govcardiff.ac.uk

Steric Clash Modeling: A critical aspect of these simulations is the modeling of steric effects. Steric clash, or hindrance, occurs when the atoms of the ligand and the protein are too close, resulting in repulsive forces that prevent stable binding. The methyl group and the planar configuration of the double bond in this compound and its analogs are significant structural features that influence their fit within the enzymatic pocket.

Computational models can predict how these features might clash with the residues lining the active site. For instance, studies on mutant PheRS enzymes have shown that altering the size of the amino acid at a specific position (e.g., position 294 in E. coli PheRS) can either create space to accommodate larger analogs or introduce steric hindrance that excludes them. nih.gov A mutation from a larger residue like alanine (B10760859) to a smaller one like glycine (B1666218) can enlarge the binding cavity, allowing analogs that would normally be excluded to bind. nih.gov Conversely, the introduction of a bulkier residue can block the binding of even the natural substrate. This principle of steric matching is fundamental to substrate recognition and is a key output of binding simulations. Docking studies on various enzyme systems have successfully correlated poor binding affinity with steric clashes in the binding site. nih.govacs.org

The following table, derived from computational studies on PheRS, lists key residues known to interact with the natural substrate, which would be critical in assessing the fit and potential steric clashes with analogs like this compound.

Interacting ResidueOrganism (Example)Type of InteractionRole in Binding
Phe255 E. faecalisHydrophobic/π-πInteracts with the aromatic/aliphatic side chain of the amino acid.
Ala294 E. coliSteric GatekeeperDefines the size of the pocket for the amino acid side chain.
Glu263 E. faecalisHydrogen BondInteracts with the amino group of the amino acid.
Ala207 E. faecalisHydrogen Bond (water-mediated)Stabilizes the ligand within the hydrophilic portion of the pocket.

This table represents a compilation of key interacting residues identified in computational studies of Phenylalanyl-tRNA synthetase. The specific residues can vary between species.

Theoretical Prediction of Substrate Specificity

The ability of an enzyme to selectively bind and process its cognate substrate while rejecting similar molecules is known as substrate specificity. Theoretical methods are instrumental in predicting this specificity for non-proteinogenic amino acids.

Experimental Context for Theoretical Predictions: Experimental studies have shown that the phenylalanyl-tRNA synthetase from Aesculus species can activate this compound, demonstrated by pyrophosphate exchange assays. science.gov However, the affinity (as indicated by a higher Kₘ value) is significantly lower than for phenylalanine. science.gov Crucially, in Aesculus californica, the plant where this amino acid is naturally found, the compound is not incorporated into proteins. science.gov This suggests that despite initial activation, the analog is rejected at a later proofreading or "editing" step, likely the transfer of the amino acid to the tRNA. dovepress.comscience.gov This highlights the two-tiered fidelity mechanism of aaRS enzymes: initial binding/activation and subsequent proofreading.

Computational Prediction of Binding Affinity: Modern computational methods can quantify the binding affinity, often expressed as the binding free energy (ΔG). The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a widely used technique to calculate ΔG from MD simulation trajectories. plos.org By calculating and comparing the binding free energies of different analogs, researchers can predict their relative specificities. An analog with a significantly less favorable (less negative) ΔG compared to the natural substrate is predicted to be a poor substrate. plos.org

This approach is particularly valuable for understanding the polyspecificity of aaRS enzymes, where a single enzyme can accept multiple different non-canonical amino acids. plos.org Computational predictions help to rationalize and forecast which analogs will be accepted based on the subtle energetic differences in their binding modes.

The table below illustrates a conceptual framework for how theoretical binding energies can be used to predict substrate specificity for a series of hypothetical analogs compared to the natural substrate, phenylalanine.

CompoundPredicted Binding Energy (ΔG, kcal/mol)Key Interaction ChangesPredicted Substrate Potential
Phenylalanine (Natural) -10.5Optimal hydrophobic and H-bond interactions.High
Analog A (p-F-Phe) -10.2Minor steric/electronic perturbation; fits well.High
Analog B (this compound) -7.5Loss of aromatic ring interactions; potential steric hindrance from methyl group.Low (Weak binder, likely rejected)
Analog C (p-Cl-Phe) -8.0Steric clash of para-substituent with "gatekeeper" residue (e.g., Ala294).Low (in wild-type)
Analog C (in Gly294 mutant) -9.8Reduced steric clash due to larger pocket; improved fit.High (in mutant)

This is a hypothetical data table illustrating the application of computational predictions. The binding energy values are illustrative and not from a specific experimental study on these exact compounds.

These theoretical predictions, by quantifying the impact of steric and electronic differences on binding affinity, provide a robust framework for understanding and predicting the substrate specificity of enzymes like PheRS towards novel amino acid analogs. nih.govplos.org

Biological Activities and Mechanistic Investigations in Model Systems

Role as an Allelochemical

2-Amino-4-methylhex-4-enoic acid has been identified as a potent allelochemical, a compound produced by an organism that influences the growth, survival, and reproduction of other organisms. Its activity is particularly noted in the context of plant-plant and microbe-plant interactions.

Research has demonstrated that this compound, isolated from the fruiting bodies of the mushroom Boletus fraternus, exhibits significant inhibitory effects on the growth of lettuce (Lactuca sativa) seedlings. tandfonline.comresearchgate.net This nonprotein amino acid is considered a major allelochemical responsible for the fungus's ability to suppress the growth of broadleaf plants in its natural environment. tandfonline.com

Bioassay-guided fractionation of B. fraternus extracts identified (2S,4R)-2-amino-4-methyl-hex-5-enoic acid as the primary active compound. tandfonline.com Laboratory studies have quantified its inhibitory activity, showing a considerable impact on both the radicle (embryonic root) and hypocotyl (embryonic stem) of lettuce seedlings. tandfonline.com At higher concentrations (above 300 ppm), the compound was observed to cause the radicle to grow away from the source, suggesting a protective mechanism for the fungus to maintain its immediate environment free from other plants. sciprofiles.com

Table 1: Inhibitory Effect of this compound on Lettuce Seedling Growth

Plant Part IC50 (Concentration for 50% Inhibition) Reference
Radicle 34 ppm tandfonline.comtandfonline.comsciprofiles.com
Hypocotyl 310 ppm tandfonline.com

The allelochemical action of this compound is believed to stem from its interference with essential metabolic pathways in plants. As a non-protein amino acid, it is structurally similar to proteinogenic amino acids, particularly L-phenylalanine. researchgate.net This structural analogy allows it to disrupt normal biochemical processes.

The primary proposed mechanisms include:

Interference with Amino Acid Metabolism: The compound can act as an antagonist to its protein-building counterparts, potentially inhibiting the synthesis or uptake of essential amino acids. researchgate.net

Disruption of Protein Synthesis: By mimicking a protein amino acid, it may be mistakenly incorporated into polypeptide chains, leading to the synthesis of non-functional proteins. researchgate.net This interference can have widespread effects on plant health and development. researchgate.net

While these are the leading hypotheses, the precise molecular targets and the full scope of its impact on plant metabolic networks are still areas of active investigation.

Effects on Cellular Processes in Non-Human Models

Interference with Amino Acid Metabolism in Plants

This compound, a non-protein amino acid found in plants like Aesculus californica, can disrupt normal cellular functions by interfering with the metabolism of proteinogenic amino acids. researchgate.netresearchgate.net Its structural similarity to naturally occurring amino acids, such as phenylalanine, allows it to act as an antagonist. researchgate.net

This antagonistic action can lead to the inhibition of plant growth. For instance, the (2S,4R) isomer of a related compound, 2-amino-4-methyl-hex-5-enoic acid, isolated from the mushroom Boletus fraternus, has been shown to be a potent plant growth inhibitor. tandfonline.comtandfonline.com It significantly inhibited the radicle growth of lettuce seedlings at a concentration of 34 ppm. tandfonline.com This allelopathic effect, where one organism produces biochemicals that influence the growth of another, suggests that this compound may play a role in the ecological interactions of the organisms that produce it. tandfonline.com

The interference with amino acid metabolism is a key aspect of its biological activity. By competing with essential amino acids, it can disrupt a wide range of metabolic pathways that are vital for the plant's survival and development.

Disruption of Protein Synthesis Mechanisms in Plant and Bacterial Systems

A primary mechanism through which this compound exerts its effects is by disrupting the process of protein synthesis. This interference is a direct consequence of its interaction with aminoacyl-tRNA synthetases, a family of enzymes essential for translating the genetic code into proteins. nih.gov

Specifically, this compound has been shown to be activated by phenylalanyl-tRNA synthetase in various species, including those of Aesculus. portlandpress.comscience.gov This enzyme is responsible for attaching the amino acid phenylalanine to its corresponding transfer RNA (tRNA). By acting as a substrate for this enzyme, this compound can competitively inhibit the binding of phenylalanine, thereby disrupting the normal course of protein synthesis. portlandpress.comscispace.comuni-muenchen.deuni-muenchen.de Although it is activated by the enzyme, it is not incorporated into the protein of A. californica, indicating a discrimination step, likely during the transfer to tRNA or subsequent steps. portlandpress.comscience.gov

This inhibition of protein synthesis has been observed in both plant and bacterial systems. The ability of this and similar non-protein amino acids to be mistakenly recognized and used by the protein synthesis machinery can lead to the production of abnormal proteins, which can have toxic effects on the cell. researchgate.net The conservation of the protein synthesis process across different life forms makes it a target for such inhibitory compounds.

Use as a Research Probe to Elucidate Biochemical Pathways

The specific and potent actions of this compound make it a valuable tool for biochemical research. Its ability to selectively interfere with amino acid metabolism and protein synthesis allows scientists to probe and understand these fundamental cellular processes.

For example, its role as a precursor in the biosynthesis of other compounds has been a subject of study. researchgate.net By tracing the metabolic fate of labeled versions of this amino acid, researchers can map out complex biosynthetic pathways. Furthermore, its interaction with specific enzymes like phenylalanyl-tRNA synthetase provides a means to study the structure, function, and specificity of these crucial components of the protein synthesis machinery. portlandpress.comscispace.comuni-muenchen.deuni-muenchen.de

The use of such specific inhibitors is a common strategy in biochemistry to dissect complex biological systems. By observing the effects of blocking a particular step in a pathway, researchers can infer the function of that step and its relationship to other cellular processes. This can lead to a deeper understanding of metabolic regulation and the development of new therapeutic agents. epo.org

Applications in Chemical Biology and Advanced Materials Research

Building Block for Peptide Synthesis

The structural characteristics of 2-Amino-4-methylhex-4-enoic acid make it a versatile building block in synthetic peptide chemistry. Its unsaturated nature offers a reactive handle for further functionalization, and its non-standard side chain can be used to introduce specific conformational constraints or properties into synthetic peptides.

While this compound is an α-amino acid, its unsaturated framework is relevant to the synthesis of β-peptides, which are polymers of β-amino acids. β-Peptides are of significant interest because they can form stable, predictable secondary structures (foldamers) and are resistant to enzymatic degradation by proteases. acs.org The synthesis of β-amino acids often proceeds through methods like the Michael addition of amines to α,β-unsaturated esters. beilstein-journals.org

Unsaturated α-amino acids can serve as precursors for the synthesis of the requisite β-amino acid building blocks. For instance, α,β-unsaturated β-amino acid derivatives are widely utilized as precursors for compounds with significant pharmacological properties. psu.edu The general strategy involves modifying the α-amino acid structure to create a β-amino acid homologue, which can then be incorporated into a growing β-peptide chain using standard solid-phase or solution-phase peptide synthesis techniques. acs.org The incorporation of such unique residues is a key strategy for creating peptidomimetics with enhanced stability and novel functions. psu.edursc.org

The incorporation of non-proteinogenic amino acids is a powerful strategy for developing novel cyclic peptide analogs with enhanced biological activity. Research into the cytotoxic natural product ternatin has led to the synthesis of potent analogs by substituting specific residues with unnatural amino acids. nih.gov

In one such study, a close structural isomer, (2S,4R)-2-amino-4-methylhex-5-enoic acid (dehydro-homoleucine), was incorporated into the ternatin scaffold. nih.govelifesciences.org This modification, replacing the native leucine (B10760876) at position 4, resulted in a synthetic variant with a tenfold increase in potency against cancer cell lines. nih.gov The synthesis of these analogs demonstrates the utility of unsaturated amino acids in generating structural diversity and optimizing the biological activity of cyclic peptides. nih.govelifesciences.org

Furthermore, this compound has been identified as a component of the naturally occurring dipeptide, γ-glutamyl-2-amino-4-methylhex-4-enoic acid, isolated from the seeds of Aesculus californica. rsc.orgpageplace.de This dipeptide represents a natural example of this amino acid's incorporation into a peptide structure, which can serve as a precursor for larger, potentially cyclic, peptides. For synthetic applications, the Fmoc-protected version of the related 2-amino-5-methylhex-4-enoic acid is used as a building block for peptide synthesis, where the protecting group allows for controlled and selective coupling reactions. lookchem.com

Exploration in Biosynthetic Studies

Understanding the biosynthetic pathways of non-proteinogenic amino acids provides insight into the metabolic diversity of organisms. Research on this compound has focused on its biogenesis in the plant Aesculus californica.

Labelled precursor feeding experiments have been instrumental in elucidating its origins. researchgate.netpaarden.vlaanderen These studies have demonstrated that the amino acid isoleucine is the most effective precursor for the biosynthesis of this compound. researchgate.netcdnsciencepub.com However, a key finding is that the carboxyl-carbon atom of isoleucine is not incorporated into the final structure of the new amino acid. researchgate.net This observation has led to the proposal of two potential biosynthetic mechanisms that could account for the loss of the original carboxyl group and the formation of the final C7 skeleton. researchgate.net These studies highlight the complex enzymatic transformations that plants have evolved to create a diverse arsenal (B13267) of secondary metabolites. paarden.vlaanderen

As a Tool for Understanding Branched-Chain Amino Acid Metabolism

This compound serves as a molecular probe to explore the intricacies of branched-chain amino acid (BCAA) metabolism. Found in plants like Aesculus californica, it acts as an analogue of the protein amino acid L-phenylalanine. researchgate.netrsc.org This structural similarity has been exploited in studies to understand how enzymes discriminate between their primary substrates and related non-protein amino acids.

Pioneering research investigated the interaction of this compound with aminoacyl-tRNA synthetases, the enzymes responsible for the crucial first step in protein synthesis: attaching the correct amino acid to its corresponding tRNA molecule. royalsocietypublishing.org Specifically, studies on the phenylalanine-activating enzyme (phenylalanyl-tRNA synthetase) demonstrated that this non-protein amino acid could act as an alternative substrate, competing with phenylalanine. royalsocietypublishing.orgroyalsocietypublishing.org By examining the activity of these enzymes from various plant sources in the presence of this compound, scientists have gained insight into the substrate specificity of these critical cellular components. royalsocietypublishing.org

These investigations are fundamental to understanding metabolic regulation and the mechanisms that prevent potentially toxic non-protein amino acids from being incorporated into proteins, a process which could lead to dysfunctional enzymes and structural proteins. researchgate.net The compound's biosynthesis is also directly linked to BCAA metabolism, as the precursors for its molecular skeleton are derived from this pathway. nih.govresearchgate.net

Research FocusOrganism(s) StudiedKey FindingsReference(s)
Enzyme Interaction Aesculus californica, Mung bean (Phaseolus aureus)Acts as an alternative substrate for the phenylalanine-activating enzyme (phenylalanyl-tRNA synthetase). royalsocietypublishing.orgroyalsocietypublishing.org
Metabolic Interference General plant systemsInterferes with amino acid metabolism and protein synthesis pathways due to its structural analogy to protein amino acids.
Biosynthetic Origin Plants and other organismsPrecursors for the elongation of its carbon chain are derived from branched-chain amino acid (BCAA) metabolism. nih.govresearchgate.net

For Investigating Non-Standard Amino Acid Biosynthesis in Diverse Organisms

The study of this compound provides a window into less common biosynthetic routes, particularly the alpha-ketoacid elongation (αKAE) pathway. nih.govresearchgate.net This pathway is a mechanism for extending the carbon chain of aliphatic acids and serves as an alternative to the more ubiquitous fatty acid synthase (FAS) pathway. nih.govresearchgate.net

Research has identified the αKAE route as the operative pathway in the biosynthesis of this compound. nih.govresearchgate.net A key distinction of the αKAE pathway is that for each cycle of chain elongation, only one carbon from acetyl-coenzyme A is retained in the final molecule, whereas the FAS route retains both carbons from its extender unit, malonyl-ACP. nih.gov

The αKAE pathway is not exclusive to the synthesis of this single amino acid. It is utilized in a variety of biosynthetic processes across diverse organisms, including:

The formation of glucosinolates in plants. nih.govresearchgate.net

The synthesis of short-chain alcohols in yeast and Clostridium species. nih.govresearchgate.net

The biosynthesis of leucine and coenzyme B. nih.govresearchgate.net

By studying the formation of this compound, researchers can delineate the steps and regulatory controls of the αKAE pathway. This knowledge is transferable to understanding the synthesis of a wide range of other natural products that rely on this elongation mechanism, highlighting its importance in generating metabolic diversity.

Pathway FeatureAlpha-Ketoacid Elongation (αKAE)Fatty Acid Synthase (FAS)Reference(s)
Function Elongation of aliphatic acid chains.Elongation of aliphatic acid chains. nih.govresearchgate.net
Precursors Derived from branched-chain amino acid metabolism.Acetyl-CoA and Malonyl-ACP. nih.govresearchgate.net
Carbon Retention Retains one carbon from the acetyl-CoA extender unit per cycle.Retains both carbons from the malonyl-ACP extender unit per cycle. nih.gov
Example Products This compound, glucosinolates, some short-chain alcohols.Saturated fatty acids. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing enantiomerically pure 2-amino-4-methylhex-4-enoic acid?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) is preferred for enantioselective preparation. Alternatively, enzymatic resolution of racemic mixtures using acylases or lipases can isolate the desired enantiomer. Structural verification via 1^1H/13^13C NMR and chiral HPLC is critical to confirm purity and stereochemistry .

Q. How can researchers distinguish this compound from its structural isomers (e.g., 2-amino-5-methylhex-4-enoic acid)?

  • Methodological Answer : Use tandem mass spectrometry (MS/MS) to differentiate fragmentation patterns. Nuclear Overhauser Effect (NOE) NMR experiments or X-ray crystallography can resolve positional isomerism by mapping spatial arrangements of the methyl and amino groups. Computational modeling (DFT) may predict distinct spectroscopic signatures for validation .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodological Answer :

  • Anti-inflammatory : Test inhibition of cyclooxygenase (COX-1/COX-2) via fluorometric assays or prostaglandin E2_2 (PGE2_2) ELISA in macrophage cell lines (e.g., RAW 264.7).
  • Enzyme Interactions : Measure substrate specificity using phenylalanyl-tRNA synthetase pyrophosphate exchange assays under varied pH and ionic conditions .

Advanced Research Questions

Q. Why is this compound excluded from protein synthesis in Aesculus californica despite being a tRNA synthetase substrate?

  • Methodological Answer : Investigate tRNA discrimination mechanisms via:

  • Kinetic Studies : Compare kcat/Kmk_{\text{cat}}/K_m values for aminoacylation with natural vs. non-canonical amino acids.
  • Structural Biology : Resolve crystal structures of tRNA synthetase complexes to identify steric or electrostatic barriers to incorporation.
  • In Silico Docking : Simulate binding affinities using molecular dynamics to pinpoint unfavorable interactions at the editing domain .

Q. How can researchers optimize the compound’s bioavailability for in vivo neuropharmacological studies?

  • Methodological Answer :

  • Prodrug Design : Synthesize ester or amide derivatives (e.g., methyl ester) to enhance blood-brain barrier permeability.
  • Pharmacokinetic Profiling : Use radiolabeled 14^{14}C-tracers in rodent models to track absorption, distribution, and clearance.
  • Metabolite Identification : Employ LC-MS/MS to characterize phase I/II metabolites in hepatic microsomes .

Q. What strategies mitigate off-target effects when developing this compound analogs for anti-inflammatory applications?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify the methyl group position or introduce substituents (e.g., halogens) to enhance selectivity.
  • High-Throughput Screening : Use siRNA libraries to identify pathways affected by the compound and prioritize analogs with minimal cross-reactivity.
  • CRISPR-Cas9 Knockout Models : Validate target specificity in cells lacking candidate receptors (e.g., TLR4 or NF-κB) .

Key Considerations for Experimental Design

  • Contradictions in Evidence : While reports anti-inflammatory activity via COX inhibition, highlights its exclusion from protein synthesis despite enzyme recognition. Researchers must reconcile these findings by exploring dual roles (e.g., signaling molecule vs. metabolic intermediate).
  • Stereochemical Purity : Racemization during synthesis or storage can skew biological data. Regular chiral HPLC monitoring is essential .

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